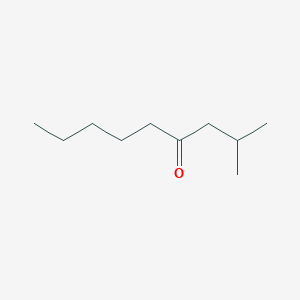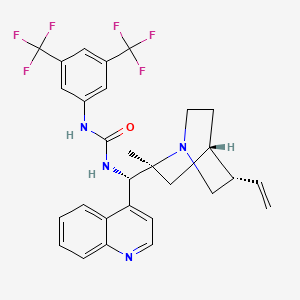
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea is a complex organic compound featuring a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isocyanate derivative to form the urea linkage. The quinuclidine and quinoline moieties are then introduced through subsequent reactions, often involving coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: The compound’s unique structure makes it useful in materials science, potentially contributing to the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(quinolin-4-yl)urea: Lacks the quinuclidine moiety, which may affect its binding properties.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea: Similar structure but without the vinyl group, potentially altering its reactivity.
Uniqueness
The presence of the quinuclidine, quinoline, and vinyl groups in 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea makes it unique, providing a combination of properties that can be exploited in various applications. This uniqueness is highlighted by its potential to interact with multiple molecular targets and participate in diverse chemical reactions.
Eigenschaften
Molekularformel |
C29H28F6N4O |
|---|---|
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-2-methyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea |
InChI |
InChI=1S/C29H28F6N4O/c1-3-17-16-39-11-9-18(17)15-27(39,2)25(23-8-10-36-24-7-5-4-6-22(23)24)38-26(40)37-21-13-19(28(30,31)32)12-20(14-21)29(33,34)35/h3-8,10,12-14,17-18,25H,1,9,11,15-16H2,2H3,(H2,37,38,40)/t17-,18+,25+,27+/m1/s1 |
InChI-Schlüssel |
BQEONVYJBLIVQL-ZJGKQXSUSA-N |
Isomerische SMILES |
C[C@]1(C[C@@H]2CCN1C[C@H]2C=C)[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CC1(CC2CCN1CC2C=C)C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)


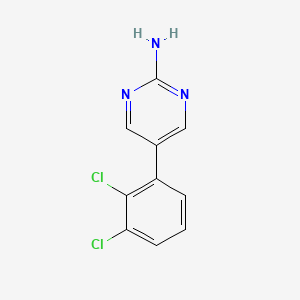
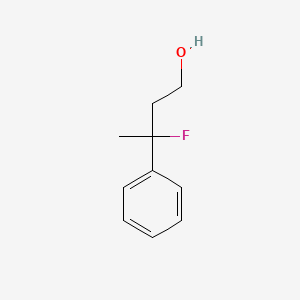
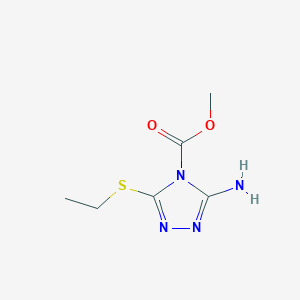
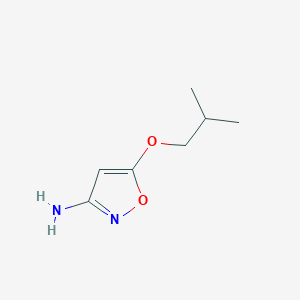
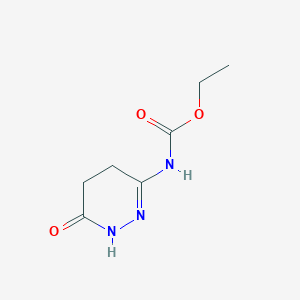

![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
